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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of SHP099, a
potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein
tyrosine phosphatase 2), in the context of acute myeloid leukemia (AML) research. These
guidelines are intended to assist in the design and execution of preclinical studies to evaluate
the efficacy and mechanism of action of SHP099 in AML models.

Introduction

SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in signal
transduction downstream of multiple receptor tyrosine kinases (RTKs).[1][2] In acute myeloid
leukemia (AML), particularly in subtypes driven by activating mutations in RTKs such as FLT3
(FMS-like tyrosine kinase 3), SHP2 is a crucial component of the oncogenic signaling cascade,
primarily through the RAS-ERK pathway, promoting cell proliferation and survival.[1][3][4]
SHP099 is a first-in-class allosteric inhibitor that stabilizes SHP2 in its inactive conformation,
thereby blocking its signaling function.[3][5] Preclinical studies have demonstrated the potential
of SHP099 as a therapeutic agent in various AML subtypes, both as a monotherapy and in
combination with other targeted agents.[6][7]

Mechanism of Action

SHP099 binds to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2,
and the protein tyrosine phosphatase (PTP) domains of SHP2.[3][8] This binding locks SHP2 in
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an autoinhibited conformation, preventing its interaction with upstream activators and
downstream substrates, ultimately leading to the suppression of the RAS-ERK signaling
pathway.[3][4][5]
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Caption: SHP099 Mechanism of Action in AML.
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Data Presentation
In Vitro Efficacy of SHP099 in AML Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of

SHP099 in various AML cell lines, demonstrating its potent anti-proliferative activity, particularly

in lines with RTK mutations.

Cell Line Genotype SHP099 IC50 (M) Reference
MV-4-11 FLT3-ITD 0.32+0.11 [8]
MOLM-13 FLT3-ITD 12 [5]
Kasumi-1 c-KIT mutation 8.5 [5]
TF-1 (Parental) 1.73+0.52 [8]
TF-1/SHP2E69K SHP2 GOF Mutant 1.46 +0.46 [8]
TF-1/SHP2E76K SHP2 GOF Mutant Marginal Effect [8]
TF-1/SHP2D61Y SHP2 GOF Mutant Marginal Effect [8]
TF-1/SHP2A72V SHP2 GOF Mutant Marginal Effect [8]

GOF: Gain-of-Function

Synergistic Effects of SHP099 in Combination Therapies

SHP099 has shown synergistic anti-leukemic effects when combined with other targeted

inhibitors. This approach can help overcome resistance and enhance therapeutic efficacy.
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Combination Agent AML Context Observed Effect Reference

Prevents pERK

MEK Inhibitor FLT3-ITD positive
o rebound and resistant  [3]
(Cobimetinib) AML
cell growth
Decreases adaptive
FLT3 Inhibitor FLT3-ITD positive ERK reactivation and 719]
(Sorafenib) AML synergistically
reduces proliferation
Synergistically lethal
BCL2 Inhibitor FLT3 and KIT mutant by increasing [0J[11]
(Venetoclax) AML apoptotic dependency
on BCL2
Chemotherapy Synergistic decrease
(Cytarabine, FLT3-mutated AML in proliferation and [7]
Daunorubicin) increase in apoptosis

Experimental Protocols
Cell Viability Assay

This protocol is for determining the anti-proliferative effect of SHP099 on AML cells.
Materials:
e AML cell lines (e.g., MV-4-11, MOLM-13)

e RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-
Streptomycin

o SHP099 (stock solution in DMSO)
o 96-well cell culture plates
o Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

o Plate reader
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Procedure:

e Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 pL of
complete medium.

e Prepare serial dilutions of SHP099 in complete medium from the DMSO stock. The final
DMSO concentration should not exceed 0.1%.

e Add 100 pL of the SHP099 dilutions to the respective wells. Include a vehicle control (DMSO
only).

 Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

o Add the cell viability reagent to each well according to the manufacturer's instructions.

o Measure the luminescence or absorbance using a plate reader.

o Calculate the percentage of viable cells relative to the vehicle control and determine the IC50
value using a non-linear regression analysis.
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Cell Viability Assay Workflow
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Caption: Workflow for Cell Viability Assay.
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Western Blot Analysis for Phospho-ERK

This protocol is to assess the effect of SHP099 on the RAS-ERK signaling pathway.
Materials:

e AML cell lines

e SHP099

 Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

e Protein quantification assay (e.g., BCA assay)

o SDS-PAGE gels and electrophoresis apparatus

o Transfer buffer and blotting system

 Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
e HRP-conjugated secondary antibodies

o Chemiluminescent substrate and imaging system

Procedure:

Treat AML cells with the desired concentrations of SHP099 or vehicle control for the
specified time (e.g., 1-24 hours).

Harvest the cells and lyse them in lysis buffer.

Quantify the protein concentration of the lysates.

Denature an equal amount of protein from each sample by boiling with Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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e Block the membrane for 1 hour at room temperature.
e Incubate the membrane with the primary antibody overnight at 4°C.

e Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour

at room temperature.
e Wash the membrane again and apply the chemiluminescent substrate.

o Capture the signal using an imaging system and perform densitometry analysis to quantify
protein levels.

In Vivo Xenograft Model Studies

This protocol outlines a general procedure for evaluating the in vivo efficacy of SHP099 in AML

xenograft models.

Materials:

Immunocompromised mice (e.g., NSG mice)

AML cell lines (e.g., MOLM-13, MV-4-11) or patient-derived AML cells

SHP099 formulated for in vivo administration (e.g., in a suitable vehicle)

Calipers for tumor measurement (for subcutaneous models)

Flow cytometry reagents for assessing bone marrow engraftment
Procedure:
¢ Inject AML cells intravenously or subcutaneously into immunocompromised mice.

o Allow the leukemia to establish (e.g., monitor for signs of disease or wait for palpable

tumors).

e Randomize the mice into treatment and control groups.
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o Administer SHP099 (e.g., via oral gavage) at the predetermined dose and schedule. The
control group receives the vehicle.

e Monitor the mice regularly for body weight, signs of toxicity, and tumor growth (if applicable).

o At the end of the study, euthanize the mice and collect tissues (e.g., bone marrow, spleen,
peripheral blood) for analysis.

o Assess the leukemic burden by flow cytometry (e.g., percentage of human CD45+ cells in
the bone marrow) or other relevant methods.

e Analyze the data for statistically significant differences between the treatment and control
groups.

Resistance Mechanisms and Combination
Strategies

Prolonged exposure to SHP099 can lead to acquired resistance in FLT3-ITD positive AML
cells.[3][4] A key mechanism of resistance involves a feedback loop where SHP2 inhibition
leads to increased FLT3 activation, which in turn phosphorylates SHP2 at tyrosine 62.[1][3][4]
This phosphorylation prevents SHP099 from binding to SHP2, thereby restoring ERK signaling.

[11(31[4]

To overcome this resistance, combination therapies are a promising approach. Combining
SHP099 with FLT3 inhibitors or MEK inhibitors can prevent the reactivation of the ERK pathway
and enhance anti-leukemic activity.[3] Furthermore, combining SHP099 with the BCL2 inhibitor
venetoclax has shown to be synergistically lethal in FLT3 and KIT mutant AML by increasing
the apoptotic dependency on BCL2.[10][11]
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SHP099 Resistance and Combination Strategy
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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